

Spectroscopic Data for 4-[2-(Trifluoromethyl)phenoxy]piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-[2-(Trifluoromethyl)phenoxy]piperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-[2-(Trifluoromethyl)phenoxy]piperidine**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside typical Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns based on the analysis of its structural motifs. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-[2-(Trifluoromethyl)phenoxy]piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.6	d	1H	Ar-H
~7.5	t	1H	Ar-H
~7.2	d	1H	Ar-H
~7.0	t	1H	Ar-H
~4.5	m	1H	O-CH (piperidine)
~3.2	m	2H	N-CH ₂ (axial)
~2.8	m	2H	N-CH ₂ (equatorial)
~2.1	m	2H	C-CH ₂ (axial)
~1.8	m	2H	C-CH ₂ (equatorial)
~1.7	br s	1H	N-H

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~155	Ar-C-O
~133	Ar-C
~127 (q, J \approx 30 Hz)	Ar-C-CF ₃
~126	Ar-C
~124 (q, J \approx 272 Hz)	-CF ₃
~122	Ar-C
~118	Ar-C
~72	O-CH (piperidine)
~44	N-CH ₂
~32	C-CH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Medium, sharp	N-H stretch (secondary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1350-1250	Strong	C-F stretch (trifluoromethyl group)
1250-1200	Strong	Aryl-O stretch (asymmetric)[1][2][3]
1150-1050	Strong	C-O stretch (aliphatic ether)[1][2][3]
1100-1000	Strong	C-N stretch

Mass Spectrometry (MS)

m/z	Interpretation
245	$[M]^+$ (Molecular Ion)
244	$[M-H]^+$
174	$[M - C_5H_{10}N]^+$ (Loss of piperidine ring fragment)
145	$[CF_3C_6H_4O]^+$
84	$[C_5H_{10}N]^+$ (Piperidine ring fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d₃ (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.^{[4][5]} ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90-degree pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) with proton decoupling would be employed.^[6]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.^{[7][8][9]} The characteristic C-O stretching of an aromatic ether is typically a strong band between 1300 and 1200 cm⁻¹.^[1]

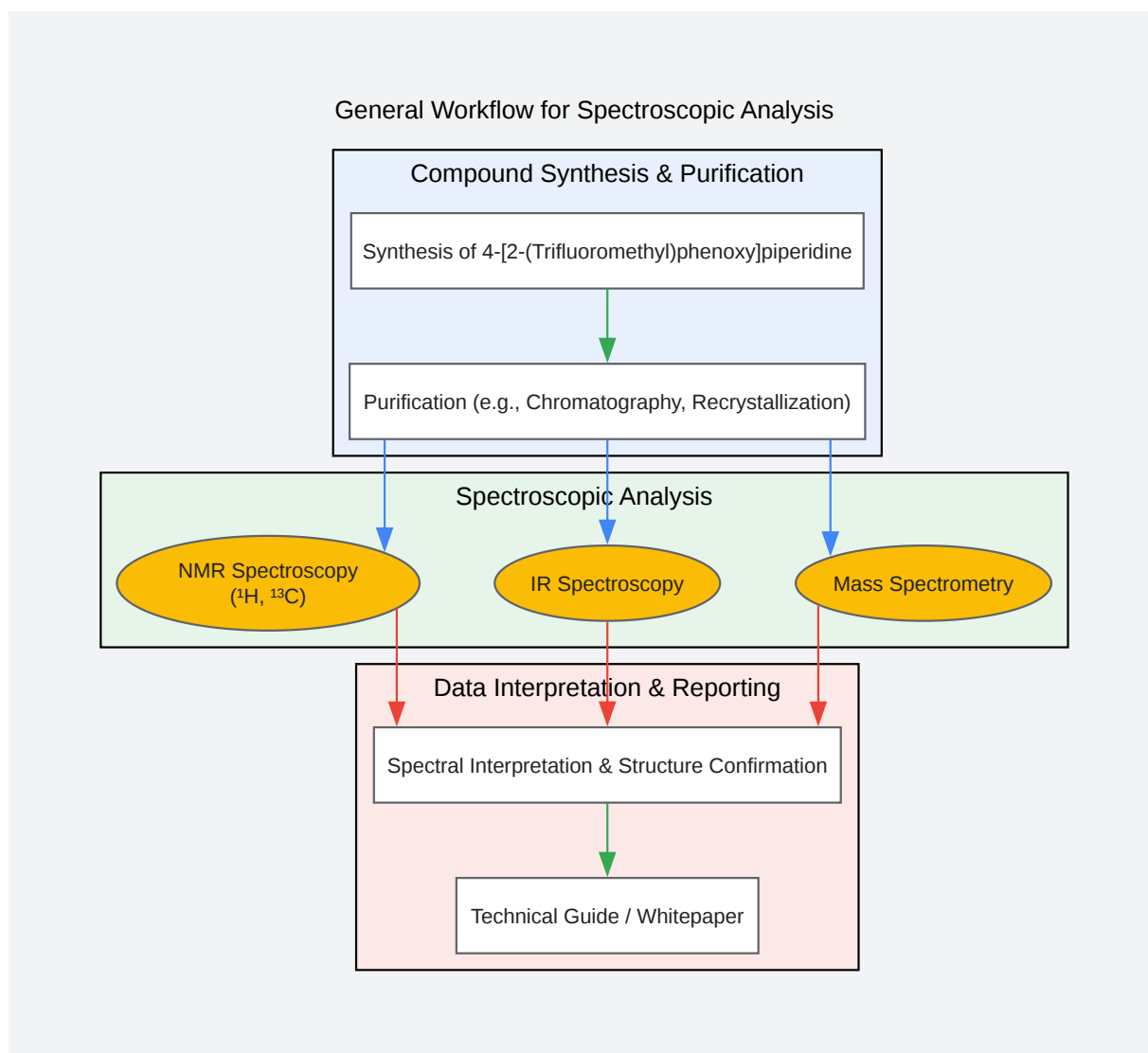
Mass Spectrometry

Mass spectral data can be obtained using an electron impact (EI) ionization source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.^{[10][11]} The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV).^{[10][11]} This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.^{[10][11]} The fragmentation of piperidine derivatives is often characterized by alpha-cleavage next to the nitrogen atom.^[12]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and data reporting.

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